

## Application Notes and Protocols for 113-N16B Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid **113-N16B**. This lipid is a component of the N-series of lipids designed for selective delivery of messenger RNA (mRNA) to the lungs, particularly targeting pulmonary endothelial cells, macrophages, and epithelial cells.[1] This protocol is based on the findings from Qiu M, et al. (2022) published in the Proceedings of the National Academy of Sciences (PNAS).

#### Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The **113-N16B** lipid is an ionizable cationic lipid that, when formulated into an LNP, has demonstrated a strong tropism for the lungs following systemic administration.[1] This lung-selective delivery is attributed to the specific chemical properties of the N-series lipids. These LNPs are typically composed of four key components: an ionizable lipid (**113-N16B**), a phospholipid (helper lipid), cholesterol, and a PEGylated lipid. The precise molar ratio of these components is critical for the efficacy and biodistribution of the LNPs.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters for the formulation of **113-N16B** LNPs.



Table 1: Lipid Composition and Molar Ratios

| Component                                                                                                       | Molar Ratio (%) | Role in Formulation                                                                  |
|-----------------------------------------------------------------------------------------------------------------|-----------------|--------------------------------------------------------------------------------------|
| 113-N16B                                                                                                        | 35              | Ionizable cationic lipid;<br>facilitates mRNA encapsulation<br>and endosomal escape. |
| 1,2-dioleoyl-sn-glycero-3-<br>phosphoethanolamine (DOPE)                                                        | 16              | Helper lipid; aids in LNP stability and membrane fusion.                             |
| Cholesterol                                                                                                     | 46.5            | Structural lipid; enhances LNP stability and rigidity.                               |
| 1,2-dimyristoyl-sn-glycero-3-<br>phosphoethanolamine-N-<br>[methoxy(polyethylene<br>glycol)-2000] (DMG-PEG2000) | 2.5             | PEGylated lipid; controls particle size and reduces aggregation.                     |

Table 2: Formulation and Characterization Parameters



| Parameter                             | Value/Range                                  | Method of Determination                                               |
|---------------------------------------|----------------------------------------------|-----------------------------------------------------------------------|
| Lipid to mRNA weight ratio            | 10:1                                         |                                                                       |
| Nitrogen to Phosphate (N:P) ratio     | ~6:1                                         | Calculated based on the molar quantities of ionizable lipid and mRNA. |
| Aqueous Buffer                        | 10 mM Citrate Buffer, pH 4.0                 | pH Meter                                                              |
| Organic Solvent                       | 90% Ethanol / 10% Citrate<br>Buffer (pH 4.0) |                                                                       |
| Final Dialysis Buffer                 | Phosphate-Buffered Saline (PBS), pH 7.4      | pH Meter                                                              |
| Particle Size (Hydrodynamic Diameter) | 80 - 120 nm                                  | Dynamic Light Scattering (DLS)                                        |
| Polydispersity Index (PDI)            | < 0.2                                        | Dynamic Light Scattering (DLS)                                        |
| mRNA Encapsulation<br>Efficiency      | > 90%                                        | RiboGreen Assay                                                       |

# Experimental Protocols Preparation of Lipid Stock Solutions

- Prepare individual stock solutions of 113-N16B, DOPE, cholesterol, and DMG-PEG2000 in 90% ethanol.
- The concentration of each stock solution should be calculated to achieve the desired molar ratios in the final lipid mixture.

### **LNP Formulation using Microfluidic Mixing**

This protocol utilizes a microfluidic mixing device for the rapid and controlled formulation of LNPs.

• Prepare the Lipid Phase:



- In a sterile, RNase-free tube, combine the appropriate volumes of the 113-N16B, DOPE, cholesterol, and DMG-PEG2000 stock solutions to achieve the molar ratios specified in Table 1.
- The final lipid mixture should be in 90% ethanol and 10% citrate buffer (pH 4.0) by volume. [1]
- Prepare the Aqueous Phase:
  - Dilute the mRNA cargo in 10 mM citrate buffer (pH 4.0).
  - The concentration should be calculated to achieve a final lipidoid to mRNA weight ratio of 10:1.[1]
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid phase into one syringe and the aqueous mRNA phase into another.
  - Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.
  - Initiate mixing at a total flow rate of 10-20 mL/min.
- Dialysis:
  - Immediately after formulation, dialyze the LNP suspension against sterile phosphatebuffered saline (PBS), pH 7.4, for at least 2 hours to remove ethanol and raise the pH.
- Sterilization and Storage:
  - Sterile-filter the final LNP formulation through a 0.2 μm filter.
  - Store the LNPs at 4°C.

#### **LNP Characterization**

Size and Polydispersity Index (PDI) Measurement:



- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- mRNA Encapsulation Efficiency:
  - Use a Quant-iT RiboGreen assay kit.
  - Measure the fluorescence of the LNP sample before and after the addition of a lysis buffer (e.g., 2% Triton X-100) to determine the amount of encapsulated and total mRNA, respectively.
  - Calculate the encapsulation efficiency using the following formula:
    - Encapsulation Efficiency (%) = [(Total mRNA Free mRNA) / Total mRNA] x 100

# Visualizations LNP Formulation Workflow



Click to download full resolution via product page

Caption: Workflow for the formulation of **113-N16B** lipid nanoparticles.

#### **LNP Characterization Workflow**





Click to download full resolution via product page

Caption: Key characterization steps for 113-N16B LNPs.

## **Proposed Mechanism of Lung-Selective Delivery**





Click to download full resolution via product page

Caption: Hypothesized mechanism for lung targeting of 113-N16B LNPs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols for 113-N16B Lipid Nanoparticle Formulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388897#113-n16b-lipid-nanoparticle-formulation-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com